3-((5-((3-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
3-((5-((3-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-methylbenzylthio group at position 5, an o-tolyl group at position 4, and a benzo[d]thiazol-2(3H)-one moiety linked via a methyl group at position 3. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The compound’s design leverages the 1,2,4-triazole scaffold, widely studied for its stability and adaptability in medicinal chemistry, and the benzothiazolone group, which enhances π-π stacking interactions and bioavailability .
Properties
IUPAC Name |
3-[[4-(2-methylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS2/c1-17-8-7-10-19(14-17)16-31-24-27-26-23(29(24)20-11-4-3-9-18(20)2)15-28-21-12-5-6-13-22(21)32-25(28)30/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSUWGWNCZQQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3C)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5-((3-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its efficacy against different biological targets.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 458.6 g/mol. It features a unique combination of a benzothiazole ring and a triazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.6 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol.
- Synthesis of the Triazole Ring : The triazole is formed via reactions between hydrazine derivatives and suitable nitriles or esters.
- Coupling : The two rings are linked through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 32 μg/mL against various pathogens including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, the compound also demonstrates antifungal activity. Its activity against fungal strains such as Fusarium oxysporum has been noted, suggesting potential applications in agricultural settings .
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation. For example, it was noted to induce apoptosis in U937 cells with an IC50 value of approximately 16.23 μM, which is comparable to established chemotherapeutic agents like etoposide . The mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell wall synthesis in bacteria.
- Apoptosis Induction : In cancer cells, it activates pathways leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected models, highlighting its potential as a therapeutic agent .
- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects on human cell lines, revealing lower toxicity levels compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- highlights silica gel chromatography for purifying benzothiazolone hybrids, a method likely applicable to the target compound .
Physicochemical Properties
Predicted properties based on structural analogs:
Key Observations :
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can its purity be validated?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common approach is to:
React a substituted 1,2,4-triazole-3-thione precursor (e.g., 5-((3-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazole-3-thiol) with a benzothiazolone derivative via alkylation under basic conditions (e.g., NaOH/K₂CO₃) .
Optimize reaction parameters (temperature, solvent polarity, and molar ratios) to enhance yield. For example, ethanol or DMF is often used as a solvent .
Purity Validation:
- Elemental analysis (C, H, N, S) to confirm stoichiometry .
- Spectroscopic techniques :
- HPLC-MS for molecular weight confirmation and impurity profiling .
Advanced: How can computational methods like DFT predict electronic properties and tautomeric equilibria?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are critical for:
- Electronic Properties : Predicting HOMO-LUMO gaps to assess reactivity and charge distribution in the triazole and benzothiazolone moieties .
- Tautomeric Equilibria : Modeling thione-thiol tautomerism (e.g., 1,2,4-triazole-3-thione ↔ 3-mercapto-1,2,4-triazole) by comparing Gibbs free energy differences. Solvent effects (PCM models) refine predictions .
- Non-covalent Interactions : Analyzing π-stacking or hydrogen bonding using NCI plots, which influence crystallinity and solubility .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and thioether linkages (C-S at ~40 ppm in ¹³C) .
- IR Spectroscopy : Identify C=S (1200–1250 cm⁻¹), C-N (1350–1450 cm⁻¹), and benzothiazolone C=O (1680–1720 cm⁻¹) .
- Mass Spectrometry (EI/ESI-MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of S or CH₂ groups) .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for regiochemical confirmation .
Advanced: How to resolve contradictions in pharmacological activities of similar 1,2,4-triazole derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., o-tolyl vs. p-tolyl) and measure biological endpoints (e.g., IC₅₀ for antiproliferative activity) .
- Meta-analysis : Compare datasets across studies to identify outliers. For example, contradictory antifungal results may arise from differences in microbial strains or assay conditions .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) to link structural motifs (e.g., benzothiazolone) to specific pathways .
Basic: How do solvent choices affect synthesis and stability?
Answer:
- Polar Protic Solvents (e.g., ethanol) : Enhance nucleophilicity of thiol groups, improving reaction rates but risking hydrolysis of sensitive groups .
- Aprotic Solvents (e.g., DMF) : Stabilize intermediates via dipole interactions but may require higher temperatures for cyclization .
- Stability Tests : Monitor degradation in DMSO/water mixtures via HPLC, as benzothiazolone rings are prone to hydrolysis under acidic/basic conditions .
Advanced: What role do substituents play in modulating biological activity?
Answer:
- o-Tolyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in antiproliferative analogs (IC₅₀ ~3 μM) .
- Benzothiazolone Moiety : Acts as a hydrogen-bond acceptor, critical for interactions with targets like topoisomerase II .
- Systematic Modifications : Replace the 3-methylbenzyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to optimize potency and selectivity .
Basic: What are key challenges in achieving regioselectivity during synthesis?
Answer:
- Competitive Alkylation : Minimize by using sterically hindered bases (e.g., DBU) to direct substitution to the triazole sulfur .
- Protecting Groups : Temporarily block reactive sites (e.g., NH of benzothiazolone) using Boc or Fmoc strategies .
- Kinetic Control : Optimize reaction time and temperature to favor the desired regioisomer. For example, shorter reaction times reduce thermodynamic product formation .
Advanced: How can in silico docking guide analog design?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
